

# 5-Hydroxypentanal: A Comprehensive Technical Guide for Researchers

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CAS Number: 4221-03-8 IUPAC Name: 5-hydroxypentanal

This technical guide provides an in-depth overview of **5-hydroxypentanal**, a bifunctional organic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, physical and spectroscopic properties, synthesis, and key chemical reactions, including its role in metabolic activation pathways of certain procarcinogens.

## **Chemical and Physical Properties**

**5-Hydroxypentanal** is a colorless liquid that possesses both an aldehyde and a primary alcohol functional group.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **5-Hydroxypentanal** 



Property	Value	Reference(s)
Molecular Formula	C5H10O2	[4][5]
Molecular Weight	102.13 g/mol	[4][5]
Boiling Point	115-122 °C at 15 mmHg	[5]
Density	1.055 g/mL	[5]
Refractive Index (n <sup>25</sup> D)	1.4513	[6]
CAS Number	4221-03-8	[2][4]
IUPAC Name	5-hydroxypentanal	[4]

# **Spectroscopic Data**

The structural features of **5-hydroxypentanal** can be confirmed through various spectroscopic techniques. Due to the presence of both hydroxyl and carbonyl groups, its spectra exhibit characteristic signals. It is also important to note that **5-hydroxypentanal** can exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran, which will be reflected in spectroscopic analyses.

Table 2: Spectroscopic Data of 5-Hydroxypentanal



Technique	Key Features and Observations
<sup>1</sup> H NMR	Predicted spectra are available. Characteristic signals would include a triplet for the aldehydic proton (CHO), a triplet for the methylene protons adjacent to the hydroxyl group (CH2OH), and multiplets for the other methylene groups in the chain. The proton on the hydroxyl group may appear as a broad singlet.
<sup>13</sup> C NMR	A <sup>13</sup> C NMR spectrum has been recorded on a Varian XL-100 instrument.[4][7] Expected signals would include a downfield peak for the carbonyl carbon, a peak for the carbon bearing the hydroxyl group, and distinct peaks for the other three methylene carbons.
IR Spectroscopy	Expected characteristic absorptions include a broad O-H stretching band for the alcohol, and a strong C=O stretching band for the aldehyde.
Mass Spectrometry (GC-MS)	The mass spectrum of 5-hydroxypentanal is available.[4][8] The molecular ion peak would be expected at m/z = 102. Fragmentation patterns would likely involve the loss of water (M-18), the loss of the formyl group (M-29), and other characteristic cleavages of aliphatic aldehydes and alcohols.

# Experimental Protocols Synthesis of 5-Hydroxypentanal from 2,3-Dihydropyran

A well-established method for the synthesis of **5-hydroxypentanal** is the acid-catalyzed hydrolysis of 2,3-dihydropyran.[6]

Procedure:



- In a 1-liter, three-necked flask equipped with a Hershberg stirrer, combine 300 mL of water,
   25 mL of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.
- Stir the mixture vigorously. The solution will become homogeneous in approximately 5-10 minutes, with some evolution of heat. Continue stirring for an additional 20 minutes.
- Add a few drops of phenolphthalein indicator to the mixture and neutralize the acid with a 20% sodium hydroxide solution until a faint pink color persists.
- Transfer the neutralized solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.
- Add the ether extract in portions to a 250-mL modified Claisen flask fitted with a condenser and a fraction-cutter for distillation under reduced pressure.
- Remove the ether by distillation under the reduced pressure of a water pump.
- Distill the residue at approximately 10 mm Hg. After a small forerun (2-5 g), the product distills as a clear, colorless, viscous oil at 62-66 °C.
- The expected yield is between 90-95 g (74-79%).

### **Key Reactions of 5-Hydroxypentanal**

1. Hydrogenation to 1,5-Pentanediol:

**5-Hydroxypentanal** can be smoothly converted to 1,5-pentanediol by hydrogenation.[6][9][10]

Protocol Outline: The hydrogenation is typically carried out using a Raney nickel catalyst at elevated temperature (e.g., 90 °C) and high pressure (e.g., 2000 lb).[6] The product, 1,5-pentanediol, is a valuable monomer in the polymer industry.

2. Formation of 2-Methoxytetrahydropyran:

In the presence of an acid catalyst and methanol, **5-hydroxypentanal** undergoes an intramolecular cyclization followed by reaction with methanol to form 2-methoxytetrahydropyran.[11][12][13]

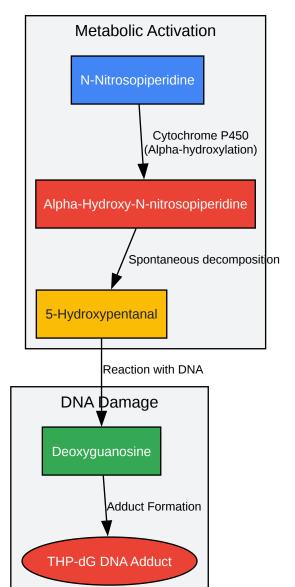


Reaction Mechanism: The reaction proceeds through the initial protonation of the carbonyl group, making it more electrophilic. The hydroxyl group within the same molecule then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiacetal (tetrahydro-2H-pyran-2-ol). This intermediate can then be protonated and lose a water molecule to form a resonance-stabilized carbocation. Finally, nucleophilic attack by methanol yields the 2-methoxytetrahydropyran product.[11]

# **Biological Significance and Metabolic Pathways**

**5-Hydroxypentanal** has been identified as a metabolic product of the pro-carcinogen N-nitrosopiperidine, which is found in tobacco smoke and some foods.[14] The metabolic activation of N-nitrosopiperidine involves an alpha-hydroxylation step, leading to the formation of **5-hydroxypentanal**. This aldehyde is a reactive species that can contribute to the formation of DNA adducts, which are implicated in the initiation of carcinogenesis.[15]





Metabolic Activation of N-Nitrosopiperidine and DNA Adduct Formation

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Caption: Metabolic activation of N-nitrosopiperidine to **5-hydroxypentanal** and subsequent DNA adduct formation.

### Conclusion

**5-Hydroxypentanal** is a valuable chemical intermediate with significant applications in organic synthesis. Its dual functionality allows for a range of chemical transformations, making it a versatile building block for more complex molecules. Furthermore, its role as a metabolite of



the pro-carcinogen N-nitrosopiperidine highlights its importance in the study of carcinogenesis and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this compound.

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